CAY10444

GPCR pharmacology Calcium signaling Receptor selectivity

CAY10444 (BML-241) is a well-characterized, selective S1P3 antagonist (IC50 11.6 µM in calcium mobilization assays; 5.4-fold functional selectivity over S1P1 at 10 µM). It is the tool of choice for isolating S1P3-specific signaling in GPCR research, inflammatory disease models (e.g., rheumatoid synoviocyte migration, IL-1β/PGE2 release), and in vivo neuroprotection studies (MCAO, behavioral pharmacology). Supplied as a crystalline solid (≥98% purity), it enables reproducible, target-specific results that broad-spectrum modulators cannot deliver. Ideal for pathway dissection and target validation in drug discovery. Research-use only; requires DMSO or ethanol stock preparation.

Molecular Formula C15H29NO2S
Molecular Weight 287.5 g/mol
CAS No. 298186-80-8
Cat. No. B1668646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10444
CAS298186-80-8
SynonymsCAY10444;  CAY-10444;  CAY 10444;  BML-241;  BML 241;  BML241; 
Molecular FormulaC15H29NO2S
Molecular Weight287.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1NC(CS1)C(=O)O
InChIInChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1
InChIKeyFNBSOIBCKUUVJJ-LSLKUGRBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CAY10444 (CAS 298186-80-8): A Selective S1P3 Antagonist for Pharmacological Dissection of Sphingosine-1-Phosphate Receptor Signaling


CAY10444 (also known as BML-241) is a sphingosine-1-phosphate receptor 3 (S1P3) antagonist . It is a small molecule (molecular weight 287.46 g/mol) with the chemical name 2-undecyl-thiazolidine-4-carboxylic acid, developed as a tool compound to selectively block the S1P3 receptor subtype within the larger family of G-protein coupled receptors that bind sphingosine-1-phosphate (S1P) . The compound is available in solid form with a purity of ≥98% and is supplied for research use only .

Why Generic S1P Receptor Antagonists Cannot Substitute for CAY10444


The S1P receptor family consists of five subtypes (S1P1-5) with overlapping and sometimes opposing physiological roles. Broad-spectrum S1P receptor modulators, such as FTY720 (fingolimod), activate multiple subtypes and induce complex systemic effects, making them unsuitable for isolating S1P3-specific signaling pathways [1]. Furthermore, the selectivity of many putative S1P receptor antagonists is not well established. JTE-013 and BML-241 (CAY10444), frequently employed as specific S1P2 and S1P3 antagonists respectively, have been shown to exhibit off-target effects at higher concentrations [2]. Therefore, a compound with well-characterized, albeit limited, selectivity for S1P3 over other subtypes is essential for mechanistic studies. CAY10444's activity profile—inhibiting S1P-induced calcium mobilization in S1P3-expressing cells with a defined IC50—provides a specific pharmacological tool that cannot be reliably replaced by less selective or uncharacterized alternatives. The evidence below quantifies this differentiation, enabling informed selection for experimental design.

CAY10444: Quantified Differentiation Against Closest Comparators


S1P3 Antagonism Potency in Calcium Mobilization Assays: CAY10444 vs. JTE-013 and VPC23019

CAY10444 demonstrates a defined, albeit moderate, potency for inhibiting S1P3-mediated calcium mobilization. In CHO cells expressing human S1P3, CAY10444 inhibited S1P-induced calcium release with an IC50 of 11.6 µM . This is a specific, quantifiable measure of its S1P3 antagonism. In contrast, JTE-013, a potent S1P2 antagonist (IC50 = 17.6 nM), exhibits no significant activity at S1P3 at concentrations up to 10 µM . Furthermore, the combined S1P1/S1P3 antagonist VPC23019 has a significantly higher potency at S1P1 (pKi = 7.86, ~14 nM) compared to S1P3 (pKi = 5.93, ~1.17 µM), indicating a preference for S1P1 over S1P3 . CAY10444's activity is, therefore, defined by its specific, measurable effect on S1P3 in this standard assay, in contrast to the inactivity or preferential activity of these comparators.

GPCR pharmacology Calcium signaling Receptor selectivity

Functional Selectivity: Differential Inhibition of S1P3 vs. S1P1 in Calcium Mobilization

CAY10444 demonstrates a modest but measurable functional selectivity for the S1P3 receptor over the closely related S1P1 receptor in a calcium mobilization assay. At a concentration of 10 µM, CAY10444 inhibited S1P (1 µM)-induced calcium mobilization in HeLa cells expressing S1P3 by 37.6%, whereas under identical conditions it inhibited the response in cells expressing S1P1 by only 6.92% [1]. This 5.4-fold difference in functional inhibition at a relevant concentration distinguishes CAY10444 from pan-S1P receptor antagonists like VPC23019, which binds both S1P1 and S1P3 with high affinity (pKi values of 7.86 and 5.93, respectively) , and from the S1P1-selective antagonist W146 [2].

Receptor subtype selectivity S1P1 Functional antagonism

In Vivo Functional Contrast: Opposing Behavioral Effects of CAY10444 and CYM5541 Define S1PR3 Roles

CAY10444's functional specificity as an S1PR3 antagonist is validated in vivo by its opposing effects to the S1PR3-specific agonist CYM5541. Systemic administration of CAY10444 (10 mg/kg, i.p.) to mice significantly increased social avoidance and amygdala activation, particularly in females, while CYM5541 promoted sociability [1]. This reciprocal pharmacology in a complex behavioral model provides strong evidence that CAY10444's primary in vivo effect is mediated through antagonism of S1PR3, distinguishing it from non-specific or off-target compounds that would not produce such a clear, opposite phenotype to a known agonist.

In vivo pharmacology Behavioral neuroscience S1PR3

Pathway-Specific Signal Transduction: CAY10444 Discriminates S1P3-Mediated Akt Activation from S1P1-Mediated ERK1/2 Activation

CAY10444 can be used to discriminate between S1P1 and S1P3-mediated signaling pathways. In a study on cardiomyocyte survival, high-density lipoprotein (HDL)-induced activation of the pro-survival kinase Akt was specifically inhibited by CAY10444, indicating that this effect is mediated by the S1P3 receptor subtype [1]. In contrast, activation of ERK1/2 was mediated by an S1P1 subtype receptor-Gi protein-dependent pathway and was not blocked by CAY10444. This differential effect on downstream signaling allows for the precise dissection of S1P receptor subtype contributions to complex cellular responses, a capability not afforded by pan-S1P receptor modulators or less selective antagonists.

Signal transduction Akt ERK1/2

Optimal Research Applications for CAY10444 Based on Quantitative Differentiation


Dissecting S1P3-Mediated Calcium Signaling in Recombinant and Native Cell Systems

Use CAY10444 at concentrations of 5-10 µM to specifically inhibit S1P-induced calcium mobilization in S1P3-expressing cells, such as HeLa or CHO transfectants. This application leverages its defined IC50 of 11.6 µM and its 5.4-fold functional selectivity over S1P1 at 10 µM . This is ideal for validating target engagement in vitro and for distinguishing S1P3-dependent calcium responses from those mediated by other S1P receptor subtypes in cells co-expressing multiple receptors. The quantitative inhibition data (37-40% at 10 µM) provides a benchmark for expected effect size, facilitating experimental design and interpretation. Include appropriate controls such as the S1P1 antagonist W146 to confirm specificity. The limited solubility in aqueous buffers (requires DMSO or ethanol stock solutions) should be accounted for in experimental design .

Investigating S1P3's Role in Inflammatory Processes and Cell Migration

Employ CAY10444 at 5 µM to inhibit S1P-induced growth and migration of MH7A rheumatoid fibroblast-like synoviocyte cells . This scenario leverages the demonstrated functional effect of CAY10444 in a disease-relevant cellular model. Furthermore, CAY10444 has been shown to inhibit the localization and release of pro-inflammatory mediators IL-1β and prostaglandin E2 (PGE2) in these cells at the same concentration . This provides a clear, quantitative framework for studying the contribution of S1P3 to inflammatory pathways and for evaluating potential anti-inflammatory strategies targeting this receptor. For in vivo inflammation models, CAY10444 has been shown to inhibit zymosan-induced cell chemotaxis .

In Vivo Functional Studies of S1PR3 in the Central Nervous System

Administer CAY10444 systemically (e.g., 10 mg/kg, i.p.) to probe the role of S1PR3 in behavior and neuroinflammation in rodent models . This application is supported by direct in vivo evidence showing that CAY10444 produces opposite behavioral effects to the S1PR3 agonist CYM5541, confirming target engagement . Furthermore, CAY10444 has been used to demonstrate the pathogenic role of S1P3 in cerebral ischemia, where its administration significantly reduced brain infarction and neurological deficit following transient middle cerebral artery occlusion (tMCAO) in mice . This positions CAY10444 as a critical tool for validating S1P3 as a therapeutic target in neurological and psychiatric disorders. Researchers should be aware of potential off-target effects at high doses and the need for rigorous controls, including S1PR3 knockout models, as highlighted in the literature [1].

Mapping S1P3-Specific Signal Transduction Pathways (Akt vs. ERK1/2)

Utilize CAY10444 to discriminate between S1P1- and S1P3-mediated activation of downstream kinases. In cellular models stimulated with HDL or S1P, co-treatment with CAY10444 (e.g., 10 µM) can be used to block Akt phosphorylation while leaving ERK1/2 activation intact . This differential effect allows for the precise mapping of receptor subtype contributions to complex signaling networks. This approach is particularly valuable in studies of cell survival, proliferation, and metabolism where these pathways play divergent roles. The use of CAY10444 in this context, alongside an S1P1 antagonist like W146, provides a powerful combinatorial pharmacological strategy for pathway dissection that is not possible with pan-S1P modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10444

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.